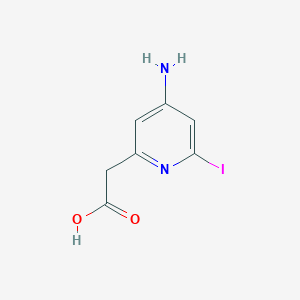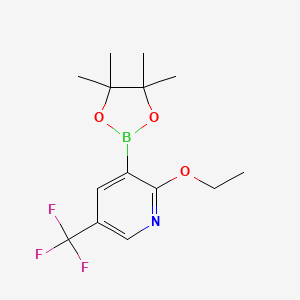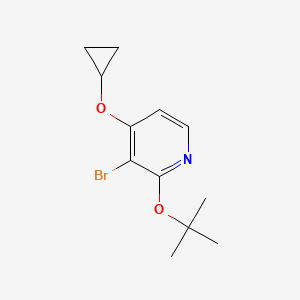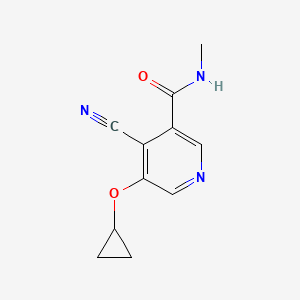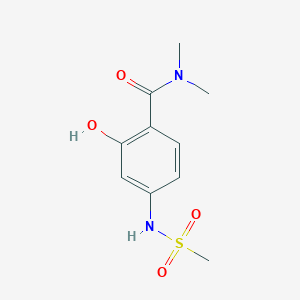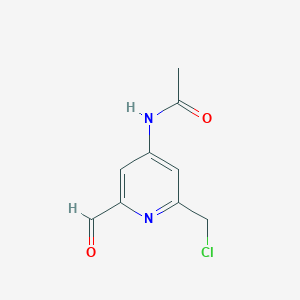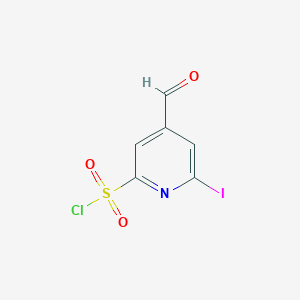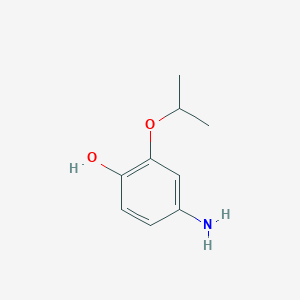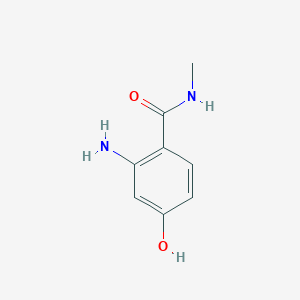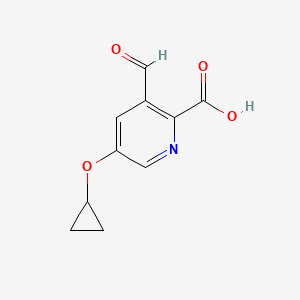
5-Cyclopropoxy-3-formylpicolinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Cyclopropoxy-3-formylpicolinic acid is an organic compound with the molecular formula C10H9NO4 and a molecular weight of 207.18 g/mol It is a derivative of picolinic acid, featuring a cyclopropoxy group at the 5-position and a formyl group at the 3-position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropoxy-3-formylpicolinic acid can be achieved through several synthetic routes. One common method involves the cyclopropanation of a suitable precursor, followed by formylation. The reaction conditions typically involve the use of cyclopropyl bromide and a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The formylation step can be carried out using formic acid or a formylating agent such as N,N-dimethylformamide dimethyl acetal.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would require careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 5-Cyclopropoxy-3-formylpicolinic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The cyclopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 5-Cyclopropoxy-3-carboxypicolinic acid.
Reduction: 5-Cyclopropoxy-3-hydroxymethylpicolinic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Cyclopropoxy-3-formylpicolinic acid has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 5-Cyclopropoxy-3-formylpicolinic acid involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The cyclopropoxy group may enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their function. The exact pathways and targets involved would depend on the specific biological context and the nature of the interactions.
Comparación Con Compuestos Similares
3-Cyclopropoxy-5-formylpicolinic acid: Similar structure but with different substitution pattern.
5-Formylpicolinic acid: Lacks the cyclopropoxy group, making it less sterically hindered.
5-Cyclopropoxy-2-pyridinecarboxylic acid: Similar structure but with a carboxylic acid group instead of a formyl group.
Uniqueness: 5-Cyclopropoxy-3-formylpicolinic acid is unique due to the presence of both the cyclopropoxy and formyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research and industry.
Propiedades
Fórmula molecular |
C10H9NO4 |
|---|---|
Peso molecular |
207.18 g/mol |
Nombre IUPAC |
5-cyclopropyloxy-3-formylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C10H9NO4/c12-5-6-3-8(15-7-1-2-7)4-11-9(6)10(13)14/h3-5,7H,1-2H2,(H,13,14) |
Clave InChI |
PTVADEVNNHNGHH-UHFFFAOYSA-N |
SMILES canónico |
C1CC1OC2=CC(=C(N=C2)C(=O)O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




